N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, diphenyl groups, and a quinoxalinecarboxamide moiety
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as catalysts.
Synthesis of Quinoxalinecarboxamide: The quinoxalinecarboxamide moiety is synthesized by reacting o-phenylenediamine with glyoxal, followed by acylation with appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoxalinecarboxamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and diphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide can be compared with other similar compounds, such as:
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but differs in its overall structure and applications.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Eutylone is a synthetic cathinone with structural similarities but different pharmacological properties.
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound also contains the benzodioxole ring and is used in different research contexts.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-28(29-21-12-14-24-25(16-21)34-17-33-24)20-11-13-22-23(15-20)31-27(19-9-5-2-6-10-19)26(30-22)18-7-3-1-4-8-18/h1-16H,17H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYCQWVCRPBIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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